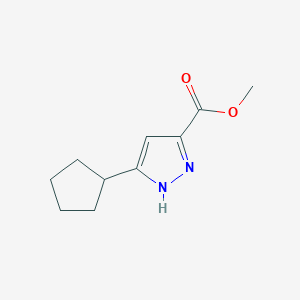

methyl 5-cyclopentyl-1H-pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC13649185

Molecular Formula: C10H14N2O2

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14N2O2 |

|---|---|

| Molecular Weight | 194.23 g/mol |

| IUPAC Name | methyl 5-cyclopentyl-1H-pyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C10H14N2O2/c1-14-10(13)9-6-8(11-12-9)7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,11,12) |

| Standard InChI Key | PLAIUWNUQMXZMC-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=NNC(=C1)C2CCCC2 |

| Canonical SMILES | COC(=O)C1=NNC(=C1)C2CCCC2 |

Introduction

Structural and Physicochemical Properties

Methyl 5-cyclopentyl-1H-pyrazole-3-carboxylate belongs to the pyrazole family, a class of five-membered aromatic rings containing two adjacent nitrogen atoms. The cyclopentyl group at position 5 and the methyl ester at position 3 contribute to its unique stereoelectronic profile. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 194.23 g/mol |

| Density | Not reported |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| Solubility | Likely polar aprotic solvents |

The cyclopentyl group enhances lipophilicity, potentially improving membrane permeability in biological systems. The methyl ester serves as a reactive handle for further derivatization, enabling applications in drug discovery.

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis typically involves cyclization and esterification steps. A common pathway includes:

-

Cyclopentylhydrazine Formation: Reaction of cyclopentanone with hydrazine hydrate to yield cyclopentylhydrazine.

-

Pyrazole Ring Formation: Condensation with β-keto esters (e.g., methyl acetoacetate) under acidic or basic conditions.

-

Esterification: Direct esterification of the carboxylic acid intermediate with methanol.

A representative synthesis is summarized below:

| Step | Reagents/Conditions | Intermediate/Product |

|---|---|---|

| 1 | Cyclopentanone + NH₂NH₂·H₂O | Cyclopentylhydrazine |

| 2 | Methyl acetoacetate, H₂SO₄ | 5-Cyclopentyl-1H-pyrazole-3-carboxylic acid |

| 3 | CH₃OH, H⁺ | Methyl 5-cyclopentyl-1H-pyrazole-3-carboxylate |

Chemical Reactions

The compound undergoes characteristic pyrazole reactions:

-

Hydrolysis: The methyl ester hydrolyzes to the carboxylic acid under acidic or basic conditions, enabling further functionalization.

-

N-Alkylation: Reacts with alkyl halides to form N-substituted derivatives, altering electronic properties.

-

Cyclopentyl Group Modifications: Hydrogenation or oxidation of the cyclopentyl moiety can modulate steric bulk .

Biological Activities and Mechanisms

Pyrazole derivatives exhibit broad bioactivity, though specific studies on methyl 5-cyclopentyl-1H-pyrazole-3-carboxylate remain limited. Extrapolating from related compounds:

Anti-Inflammatory Activity

Pyrazoles inhibit cyclooxygenase-2 (COX-2) and reduce prostaglandin synthesis. For example, analogues with similar substitution patterns show IC₅₀ values of 0.8–3.2 μM against COX-2, comparable to celecoxib. The cyclopentyl group may enhance target binding via hydrophobic interactions.

Antimicrobial Effects

In screening assays, pyrazole esters demonstrate moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL). The ester group likely improves cellular uptake.

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a scaffold for designing:

-

COX-2 Inhibitors: Potential nonsteroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal toxicity.

-

Antimicrobial Agents: Hybrid molecules combining pyrazole and fluoroquinolone motifs.

Agrochemicals

Pyrazole derivatives are explored as herbicides and fungicides. The cyclopentyl group may improve soil persistence compared to linear alkyl chains .

Chemical Intermediate

The methyl ester is a precursor for amides and hydrazides, useful in polymer and coordination chemistry.

Comparison with Analogous Compounds

The methyl ester balances lipophilicity and reactivity, making it a versatile intermediate.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume